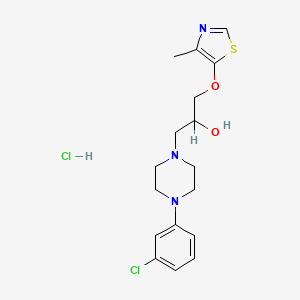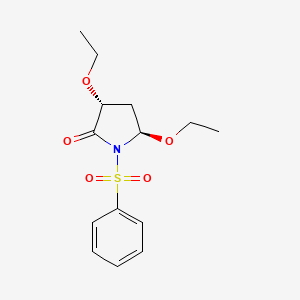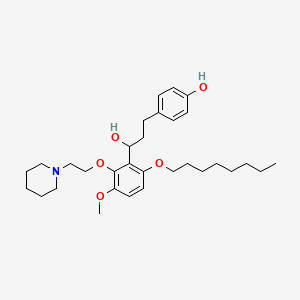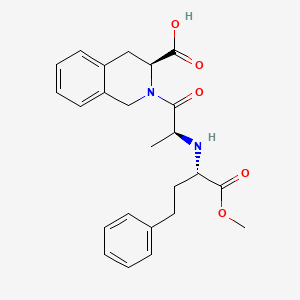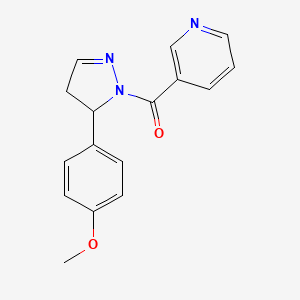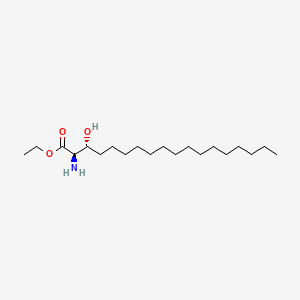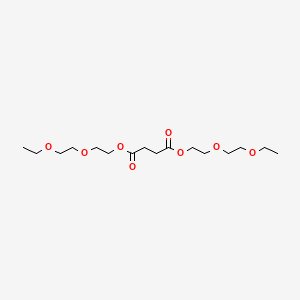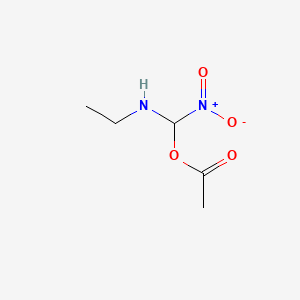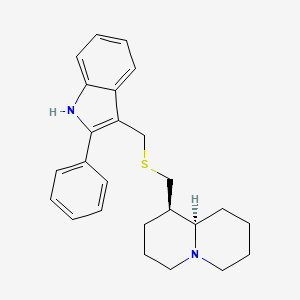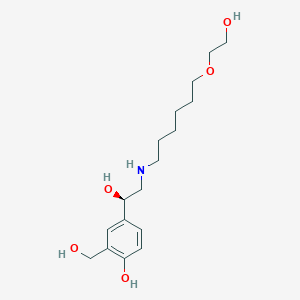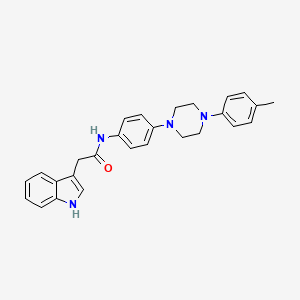![molecular formula C46H74N2O12 B12753007 (E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone CAS No. 104450-44-4](/img/structure/B12753007.png)
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include tert-butylamine, hydroxypropyl bromide, and pentoxymethyl chloride. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The choice of reagents and conditions depends on the specific reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in fields such as materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(methoxymethyl)phenyl]ethanone
- (E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone
Uniqueness
What sets (E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for innovation and discovery.
Propiedades
Número CAS |
104450-44-4 |
|---|---|
Fórmula molecular |
C46H74N2O12 |
Peso molecular |
847.1 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C21H35NO4.C4H4O4/c2*1-6-7-8-11-25-14-18-12-17(16(2)23)9-10-20(18)26-15-19(24)13-22-21(3,4)5;5-3(6)1-2-4(7)8/h2*9-10,12,19,22,24H,6-8,11,13-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clave InChI |
SGHBECDXCPXHNH-WXXKFALUSA-N |
SMILES isomérico |
CCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.CCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.CCCCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


